molecular formula C26H32N4O5S2 B1673534 Fonsartan free acid CAS No. 144628-52-4

Fonsartan free acid

Cat. No.: B1673534
CAS No.: 144628-52-4
M. Wt: 544.7 g/mol
InChI Key: DKCCTYVLJMSFOG-UHFFFAOYSA-N
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Description

Fonsartan potassium is a compound belonging to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the treatment of hypertension and certain cardiovascular conditions. By blocking the action of angiotensin II, a potent vasoconstrictor, fonsartan potassium helps to relax blood vessels, thereby lowering blood pressure and improving blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fonsartan potassium involves several key steps. One of the primary synthetic routes includes the formation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. These intermediates are synthesized through a series of reactions involving valeronitrile and acetyl chloride, followed by coupling with o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods

In industrial settings, the production of fonsartan potassium is optimized for high yield and purity. The process involves the use of controlled release matrices and rate-controlling agents to ensure consistent drug release and bioavailability. Techniques such as direct compression and the use of polymers like Ethocel and Carbopol are employed to achieve the desired release kinetics .

Chemical Reactions Analysis

Types of Reactions

Fonsartan potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the active metabolite of fonsartan potassium, which exhibits a higher affinity for angiotensin II receptors and contributes to its therapeutic effects .

Scientific Research Applications

Fonsartan potassium has a wide range of scientific research applications:

Mechanism of Action

Fonsartan potassium exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors found in various tissues, including vascular smooth muscle and the adrenal gland. By inhibiting the binding of angiotensin II to these receptors, fonsartan potassium prevents vasoconstriction and the release of aldosterone, leading to reduced blood pressure and decreased workload on the heart .

Properties

CAS No.

144628-52-4

Molecular Formula

C26H32N4O5S2

Molecular Weight

544.7 g/mol

IUPAC Name

2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C26H32N4O5S2/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33)

InChI Key

DKCCTYVLJMSFOG-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fonsartan free acid;  HR-720;  HOE-720;  HR720;  HOE720.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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